molecular formula C8H9ClFNO B13543072 (2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL

(2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL

Cat. No.: B13543072
M. Wt: 189.61 g/mol
InChI Key: UCNUUSOPNZCFRS-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: A similar compound with a different stereochemistry.

    ®-1-(5-chloro-2-fluorophenyl)ethan-1-ol: Another stereoisomer with distinct properties.

Uniqueness

(2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(5-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

UCNUUSOPNZCFRS-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)F

Origin of Product

United States

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